4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one 4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one
Brand Name: Vulcanchem
CAS No.: 136794-23-5
VCID: VC6265296
InChI: InChI=1S/C5H7N3OS/c9-4-6-7-5(10)8(4)3-1-2-3/h3H,1-2H2,(H,6,9)(H,7,10)
SMILES: C1CC1N2C(=O)NNC2=S
Molecular Formula: C5H7N3OS
Molecular Weight: 157.19

4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one

CAS No.: 136794-23-5

Cat. No.: VC6265296

Molecular Formula: C5H7N3OS

Molecular Weight: 157.19

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one - 136794-23-5

Specification

CAS No. 136794-23-5
Molecular Formula C5H7N3OS
Molecular Weight 157.19
IUPAC Name 4-cyclopropyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Standard InChI InChI=1S/C5H7N3OS/c9-4-6-7-5(10)8(4)3-1-2-3/h3H,1-2H2,(H,6,9)(H,7,10)
Standard InChI Key VOYLTNHAWCUHPY-UHFFFAOYSA-N
SMILES C1CC1N2C(=O)NNC2=S

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one has the molecular formula C₅H₆N₃OS, corresponding to a molecular weight of 156.18 g/mol . The cyclopropyl group introduces steric constraints, while the thioxo (S=O) moiety enhances electrophilicity, making the compound amenable to nucleophilic substitutions.

Structural Elucidation

X-ray crystallography data for this compound remains unreported, but analogous structures suggest a planar triazolidinone core with the cyclopropyl group adopting a puckered conformation. The thioxo group at position 5 participates in hydrogen bonding, influencing solubility and crystal packing .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point225.6 ± 23.0 °C (Predicted)
Density1.29 ± 0.1 g/cm³ (Predicted)
pKa10.73 ± 0.70 (Predicted)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one typically involves cyclocondensation reactions. A patented method outlines the reaction of 1-cyclopropylhydrazinecarbothioamide (CAS 122813-75-6) with carbonyl derivatives under acidic conditions .

Key Reaction Steps:

  • Formation of Hydrazinecarbothioamide Intermediate:
    Cyclopropylamine reacts with thiocarbonyl diimidazole to yield 1-cyclopropylhydrazinecarbothioamide .

  • Cyclization:
    The intermediate undergoes intramolecular cyclization in the presence of acetic anhydride, forming the triazolidinone ring .

Table 2: Synthetic Intermediates

IntermediateCAS NumberRole in Synthesis
1-Cyclopropylhydrazinecarbothioamide122813-75-6Precursor for cyclization
tert-Butyl derivatives306935-44-4Protecting group strategies

Biological Activity and Agrochemical Applications

Fungicidal Efficacy

4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one exhibits broad-spectrum antifungal activity. In EP3670501A1, derivatives of this compound demonstrated EC₅₀ values <10 ppm against Botrytis cinerea and Puccinia recondita . The thioxo group enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

  • Cyclopropyl Group: Increases lipophilicity, improving membrane permeability.

  • Thioxo Group: Critical for hydrogen bonding with fungal protein targets .

Physicochemical and Toxicological Profile

Stability and Reactivity

The compound is stable under ambient conditions but degrades in alkaline environments due to thioxo group hydrolysis. Its half-life in aqueous solutions at pH 7 is approximately 14 days .

Future Perspectives and Research Gaps

Environmental Impact

Degradation pathways and ecotoxicological effects remain uncharacterized. Advanced oxidation processes (AOPs) could mitigate environmental persistence .

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